molecular formula C19H18ClFN6O B2411234 2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021072-45-6

2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2411234
CAS No.: 1021072-45-6
M. Wt: 400.84
InChI Key: HCYXPVQRIGSNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021072-45-6) is a synthetic organic compound with a molecular formula of C19H18ClFN6O and a molecular weight of 400.8 g/mol . This benzamide derivative features a complex molecular architecture that incorporates multiple heterocyclic systems, including pyridazine and pyridine rings, which are privileged structures in medicinal chemistry. The presence of these motifs, along with chloro and fluoro substituents, suggests potential for high-affinity binding to biological targets, making it a compound of significant interest in pre-clinical research. Its complex structure, characterized by an amide linker and an ethylamino chain, indicates potential application as a key intermediate or a targeted scaffold in the design and synthesis of kinase inhibitors or other enzyme modulators. Researchers can leverage this compound as a pharmacophore for developing novel therapeutic agents, particularly in oncology and signal transduction studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O/c1-12-6-7-22-18(10-12)25-17-5-4-16(26-27-17)23-8-9-24-19(28)14-3-2-13(21)11-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,28)(H,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYXPVQRIGSNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, suggesting that this compound may also affect multiple pathways.

Pharmacokinetics

Similar compounds have been found to have a variety of pharmacokinetic properties, suggesting that this compound may also have diverse ADME properties.

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects.

Action Environment

Similar compounds have been found to be influenced by a variety of environmental factors, suggesting that this compound may also be influenced by the environment.

Biological Activity

2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, with CAS Number 1021072-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.

The molecular formula of the compound is C19H18ClFN6OC_{19}H_{18}ClFN_6O with a molecular weight of 400.8 g/mol. The structure features a benzamide core substituted with various functional groups that are crucial for its biological activity.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits significant biological activity:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzamide compounds, including this one, may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values indicating their potency against specific cancer cell lines such as HepG2 .
  • Inhibition of Enzymatic Activity : Certain benzamide derivatives have shown selective inhibition of histone deacetylases (HDACs), which are involved in cancer progression. Compounds similar to this compound have been reported to exhibit potent HDAC inhibitory activity .
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds against Mycobacterium tuberculosis. While specific data on this compound's activity against tuberculosis is limited, the structural similarities to other tested compounds suggest a possible role in developing anti-tubercular agents .

The mechanisms through which this compound exerts its effects include:

  • Molecular Docking Studies : These studies indicate that the compound may interact with key enzymes and receptors involved in cell proliferation and survival pathways, enhancing its potential as an anticancer agent.
  • Cell Cycle Modulation : Evidence suggests that this compound can induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

CompoundBiological ActivityIC50 ValueReference
FNAHDAC Inhibition95.48 nM
6eAnti-tubercular1.35 μM
I-8RET Kinase InhibitionModerate

These case studies highlight the promising pharmacological profiles of compounds structurally related to this compound.

Scientific Research Applications

Pharmacological Applications

  • Sirtuin Activation
    • Recent studies have highlighted the role of Sirtuins, particularly Sirt6, in various diseases. Compounds similar to 2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide have been evaluated for their ability to activate Sirt6, which has implications for treating metabolic disorders and cancer .
  • Cancer Research
    • The compound's structure suggests potential anti-cancer properties. Research into related compounds has shown that modifications can lead to enhanced activity against cancer cell lines, indicating that this compound could be a part of a new class of anti-cancer agents .
  • Neurological Disorders
    • There is growing interest in the modulation of metabotropic glutamate receptors (mGluRs) for treating neurological disorders. Compounds that exhibit allosteric modulation of these receptors are being studied, and derivatives of this compound could fit within this research area due to their structural similarities to known modulators .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups, such as the chloro and fluoro substituents, plays a significant role in modulating biological activity. For example, the fluorine atom is known to enhance metabolic stability and bioavailability .

Table: Structure Activity Relationship Insights

Compound ModificationObserved Effect
Addition of FluorineIncreased potency against certain cancer cell lines
Variation in Amino GroupsAltered binding affinity to target proteins
Chloro SubstitutionEnhanced lipophilicity leading to improved cell membrane penetration

Case Studies

  • Anti-inflammatory Properties
    • A study demonstrated that similar compounds exhibited significant anti-inflammatory effects in preclinical models. The potential for this compound to serve as an anti-inflammatory agent warrants further investigation .
  • Drug Development Pathways
    • The compound has been part of screening programs aimed at identifying novel therapeutic agents targeting specific pathways involved in cancer progression and metabolic regulation. Its unique structure allows for potential modifications that could lead to increased specificity and reduced side effects .

Q & A

Q. What synthetic strategies are recommended for preparing 2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of substituted pyridazine intermediates with benzoyl chloride derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) under nitrogen atmosphere to minimize hydrolysis .
  • Amination of pyridazine : Optimize temperature (60–80°C) and pH (neutral to slightly basic) to enhance nucleophilic substitution efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases or GPCRs) .
  • Cellular assays : Test cytotoxicity (MTT assay) and dose-response curves in relevant cell lines (e.g., cancer or bacterial models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Derivatization : Modify the pyridazine ring (e.g., introduce electron-withdrawing groups) or benzamide substituents (e.g., halogens, methyl groups) to enhance target binding .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interaction sites .

Q. How should researchers address contradictions in literature data regarding this compound's biological targets?

  • Orthogonal validation : Combine SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Cross-reference data from high-impact journals and preprints, prioritizing studies with rigorous controls .

Q. What methodologies are recommended for optimizing analytical protocols to detect degradation products?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via LC-MS/MS to identify degradation pathways .
  • Stability-indicating methods : Develop UPLC methods with charged aerosol detection (CAD) for non-UV-active impurities .

Q. How can binding mechanisms be elucidated at the molecular level?

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes .
  • Molecular dynamics simulations : Use GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns trajectories .

Q. What experimental approaches are suitable for evaluating stability under varying pH and temperature conditions?

  • pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, following ICH Q1A guidelines .

Q. How can biochemical pathway interactions be systematically studied?

  • Transcriptomics/proteomics : Use RNA-seq or SILAC-based proteomics to identify downstream genes/proteins affected by the compound .
  • Metabolomics : Apply LC-MS-based untargeted metabolomics to map changes in metabolic fluxes (e.g., TCA cycle intermediates) .

Q. What computational tools are effective for predicting off-target effects?

  • Chemoproteomics : Combine activity-based protein profiling (ABPP) with machine learning (e.g., Random Forest) to predict off-target binding .
  • Docking screens : Use virtual libraries (e.g., ChEMBL) to screen against 500+ human proteins via Schrödinger Glide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.